1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenols with aldehydes or acids under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Catalysts such as samarium triflate and iron-based catalysts are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the methoxy group can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with DNA or proteins, leading to inhibition of their function. The sulfanyl group may also play a role in modulating the compound’s activity by forming reversible covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-arylbenzoxazoles and 2-styrylbenzoxazoles share structural similarities and are studied for their biological activities.
Cyclohexanecarboxamide Derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.
Uniqueness
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a benzoxazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H33N3O4S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
1-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-methoxyanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O4S/c1-21-10-9-11-22(2)28(21)33-29(36)31(18-7-4-8-19-31)34(23-14-16-24(37-3)17-15-23)27(35)20-39-30-32-25-12-5-6-13-26(25)38-30/h5-6,9-17H,4,7-8,18-20H2,1-3H3,(H,33,36) |
InChI Key |
BOVBSFCWWOSZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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